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Cat. No.: B1603699 Get Quote

Introduction
4-Methylmorpholine-3-carboxylic acid is a heterocyclic compound of interest in synthetic

chemistry and drug discovery. As a substituted morpholine, it possesses a conformationally

constrained scaffold, while the carboxylic acid moiety provides a handle for further chemical

modification. Accurate structural confirmation and purity assessment are paramount for its

application in research and development. This technical guide provides an in-depth analysis of

the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—used to unequivocally characterize this molecule. This document is

intended for researchers, scientists, and drug development professionals, offering not just raw

data, but a field-proven interpretation rooted in the principles of spectroscopic analysis.

Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following

standardized numbering scheme for the atoms of 4-Methylmorpholine-3-carboxylic acid
(C₆H₁₁NO₃, Molecular Weight: 145.16 g/mol ) will be used throughout this guide.[1]

Caption: Structure and numbering of 4-Methylmorpholine-3-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1603699?utm_src=pdf-interest
https://www.benchchem.com/product/b1603699?utm_src=pdf-body
https://www.benchchem.com/product/b1603699?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectra-of-amino-acids-studied-in-the-present-work-Each-panel-shows-first-the_fig4_262181517
https://www.benchchem.com/product/b1603699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton (¹H) Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic

molecules by providing information about the chemical environment, connectivity, and number

of different types of protons.

Experimental Protocol (Exemplary)
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylmorpholine-3-carboxylic
acid in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, CD₃OD). The choice of

solvent is critical; CD₃OD is used here as it readily solubilizes the compound and its

exchangeable proton (OH) does not obscure other signals.

Instrument: A 400 MHz NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (zg).

Temperature: 298 K.

Number of Scans: 16 (adjust as needed for signal-to-noise).

Relaxation Delay: 2.0 seconds.

Reference: The residual solvent peak of CD₃OD is used as an internal standard (δ = 3.31

ppm).

Data Summary and Interpretation
The ¹H NMR spectrum provides a distinct fingerprint for the molecule. The morpholine ring

protons appear as complex multiplets due to their fixed chair conformation, while the N-methyl

group gives a characteristic singlet.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Rationale for
Assignment

4.24 - 4.22 m 1H H-2

This proton is

adjacent to the

electron-

withdrawing

oxygen (O1) and

the nitrogen

(N4), causing a

significant

downfield shift.

4.00 - 3.99 m 1H H-6 (eq)

Protons on C6

are adjacent to

the

electronegative

oxygen, shifting

them downfield.

The equatorial

proton typically

appears slightly

downfield of the

axial proton.

3.74 - 3.64 m 3H
H-3, H-6 (ax), H-

5 (eq)

This complex

multiplet contains

the proton at the

chiral center (H-

3) and other ring

protons. H-3 is

deshielded by

the adjacent

nitrogen and the

carboxylic acid

group.

3.42 - 3.38 m 1H H-2 The second

proton on C2,
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adjacent to

oxygen and

nitrogen.

3.20 - 3.19 m 1H H-5 (ax)

The axial proton

on C5, adjacent

to the nitrogen

atom.

2.95 s 3H N-CH₃

The three

protons of the

methyl group are

equivalent and

show no

coupling,

resulting in a

sharp singlet. Its

position is

characteristic for

a methyl group

attached to a

nitrogen atom.

Data sourced from Benchchem based on a synthesis protocol.[1]

Expertise in Interpretation: The complexity of the multiplets between 3.19 and 4.24 ppm is

characteristic of the morpholine ring's rigid chair conformation.[2][3] In this conformation, axial

and equatorial protons have different chemical environments and exhibit complex spin-spin

coupling (both geminal and vicinal), preventing a simple first-order analysis (n+1 rule). The

signals are often overlapping, requiring 2D NMR techniques like COSY for definitive

assignment. The singlet at 2.95 ppm is a clear indicator of the N-methyl group, confirming the

N-alkylation of the morpholine ring.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR)
Spectroscopy
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¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Since

no direct experimental spectrum was found in the cited literature, the following is a predicted

spectrum based on established chemical shift ranges for similar functional groups.

Experimental Protocol (Exemplary)
Sample Preparation: As per ¹H NMR protocol.

Instrument: A 100 MHz (for ¹³C) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Temperature: 298 K.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2.0 seconds.

Reference: The solvent peak of CD₃OD (δ = 49.0 ppm).

Predicted Data and Interpretation
The predicted chemical shifts are derived from typical values for N-substituted morpholines and

carboxylic acids.[4][5]
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Predicted Chemical Shift
(δ) ppm

Carbon Assignment Rationale for Prediction

~170-175 C=O

The carbonyl carbon of a

carboxylic acid is highly

deshielded and typically

appears in this downfield

region.[5]

~65-70 C-2, C-6

These carbons are attached to

the electronegative ring

oxygen (O1), causing a

significant downfield shift into

the typical C-O range.

~55-60 C-3

This carbon is adjacent to the

nitrogen atom and the

carboxylic acid group, leading

to a downfield shift.

~50-55 C-5
This carbon is adjacent to the

nitrogen atom.

~45-50 N-CH₃

The N-methyl carbon appears

in a characteristic region for

carbons attached to a nitrogen

atom.

Causality Behind Predictions: The chemical shifts of the morpholine ring carbons (C2, C3, C5,

C6) are primarily influenced by their proximity to the heteroatoms (N4 and O1). Carbons

adjacent to the oxygen (C2, C6) are expected to be the most downfield. The presence of the

carboxylic acid substituent at the C3 position will further deshield C3 relative to C5. The

carbonyl carbon of the acid is the most down-of-all, as expected.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to specific bond vibrations. While an
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experimental spectrum for the title compound is not available, its key absorptions can be

reliably predicted.

Experimental Protocol (Exemplary)
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount

of the solid sample directly on the ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Format: Transmittance or Absorbance.

Predicted Data and Interpretation
The predicted IR spectrum is dominated by the features of the carboxylic acid and the

morpholine backbone.
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Predicted
Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale for
Prediction

3300 - 2500 (very

broad)
O-H stretch Carboxylic Acid

This extremely broad

absorption is the

hallmark of a

hydrogen-bonded

carboxylic acid dimer

and often overlaps

with C-H stretches.

2980 - 2850 (sharp) C-H stretch Aliphatic (CH₂, CH₃)

These absorptions

arise from the

stretching of C-H

bonds in the

morpholine ring and

the N-methyl group.

1730 - 1700 (strong,

sharp)
C=O stretch Carboxylic Acid

A strong, sharp peak

in this region is

definitive for the

carbonyl group of a

carboxylic acid.

1320 - 1210 (medium) C-O stretch
Carboxylic Acid &

Ether

This region will

contain contributions

from both the C-O

single bond of the

carboxylic acid and

the C-O-C ether

linkage within the

morpholine ring.
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1200 - 1050 (medium) C-N stretch Tertiary Amine

This absorption

corresponds to the

stretching of the C-N

bonds within the N-

methylmorpholine

structure.

Expertise in Interpretation: The most diagnostic feature would be the simultaneous presence of

a very broad O-H stretch centered around 3000 cm⁻¹ and a strong carbonyl (C=O) peak

around 1710 cm⁻¹.[6] This combination is a highly reliable indicator of a carboxylic acid

functional group. The C-H stretches just below 3000 cm⁻¹ confirm the aliphatic nature of the

ring system.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol (Exemplary)
Sample Introduction: Infuse a dilute solution of the sample (e.g., in methanol) directly into the

ion source.

Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

Acquisition Parameters:

Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻).

Mass Range: m/z 50 - 500.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Predicted Data and Fragmentation Analysis
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The predicted m/z values are based on the compound's exact mass and common ionization

adducts.[7]

Predicted m/z Ion Species Rationale

146.081 [M+H]⁺

Protonated molecule; expected

to be the base peak in positive

ESI mode.

168.063 [M+Na]⁺
Sodiated adduct; commonly

observed in ESI-MS.

144.066 [M-H]⁻

Deprotonated molecule;

expected to be the base peak

in negative ESI mode.

Fragmentation Pathway: In tandem MS (MS/MS) experiments, the protonated molecule

([M+H]⁺ at m/z 146.1) would likely undergo fragmentation. The most probable fragmentation

pathway involves the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or CO₂

(44 Da), and cleavage of the morpholine ring.
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[M+H]⁺
m/z = 146.1

Loss of H₂O
(-18 Da)

- H₂O

Loss of COOH radical
(-45 Da)

- •COOH

[C₆H₁₀NO₂]⁺
m/z = 128.1

[C₅H₁₂NO]⁺
m/z = 102.1

Loss of C₂H₄O
(-44 Da)

Ring Cleavage

[C₃H₈N]⁺
m/z = 58.1

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for [M+H]⁺ of the title compound.

Trustworthiness of Analysis: The fragmentation is guided by established principles.[8][9] The

initial loss of water or the entire carboxyl group is a common pathway for protonated carboxylic

acids. Subsequent fragmentation of the morpholine ring, such as the loss of an ethylene oxide

unit, is also a characteristic cleavage for this heterocyclic system. The fragment at m/z 102.1

corresponds to the 4-methylmorpholine cation radical after loss of the carboxyl group, a very

stable and expected fragment.

Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of 4-Methylmorpholine-3-carboxylic acid is not based on a

single technique but on the convergence of all spectroscopic data. The following workflow

illustrates the logical process of structure elucidation.
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Unknown Sample

Mass Spectrometry
(ESI-TOF)

IR Spectroscopy
(FTIR-ATR)

NMR Spectroscopy
(¹H, ¹³C)

Molecular Weight Confirmed
(m/z = 146.1 for [M+H]⁺)

Functional Groups Identified
(Carboxylic Acid, Amine, Ether)

Connectivity & Skeleton Mapped
(Morpholine Ring, N-Me, C3-COOH)

Structure Confirmed:
4-Methylmorpholine-3-carboxylic acid

Click to download full resolution via product page

Caption: Logical workflow for the integrated spectroscopic analysis.

Conclusion
The collective spectroscopic evidence provides a definitive structural confirmation of 4-
Methylmorpholine-3-carboxylic acid. ¹H NMR confirms the presence and connectivity of the

morpholine ring protons and the N-methyl group. Predicted ¹³C NMR accounts for all six unique

carbon environments. Predicted IR spectroscopy corroborates the key functional groups,

especially the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and

provides fragmentation data consistent with the proposed structure. This guide demonstrates

how a multi-technique spectroscopic approach ensures the highest level of scientific integrity

and confidence in molecular characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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